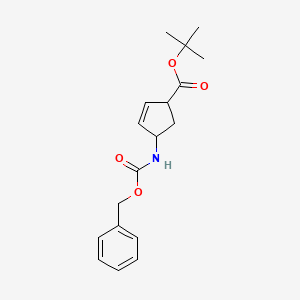

tert-Butyl 4-(((benzyloxy)carbonyl)amino)cyclopent-2-enecarboxylate

CAS No.:

Cat. No.: VC13677788

Molecular Formula: C18H23NO4

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23NO4 |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | tert-butyl 4-(phenylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylate |

| Standard InChI | InChI=1S/C18H23NO4/c1-18(2,3)23-16(20)14-9-10-15(11-14)19-17(21)22-12-13-7-5-4-6-8-13/h4-10,14-15H,11-12H2,1-3H3,(H,19,21) |

| Standard InChI Key | VJQGPEDURCPBEI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1CC(C=C1)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)C1CC(C=C1)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

tert-Butyl 4-(((benzyloxy)carbonyl)amino)cyclopent-2-enecarboxylate possesses the molecular formula C₁₈H₂₃NO₄ and a molecular weight of 317.4 g/mol . Its IUPAC name, tert-butyl 4-(phenylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylate, reflects the presence of two ester groups and an amine protected by a benzyloxycarbonyl (Cbz) moiety. The compound’s structure is confirmed via spectroscopic methods, including NMR and mass spectrometry, with key identifiers such as the SMILES string CC(C)(C)OC(=O)C1CC(C=C1)NC(=O)OCC2=CC=CC=C2 and InChIKey VJQGPEDURCPBEI-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₄ |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 2007915-86-6 |

| SMILES | CC(C)(C)OC(=O)C1CC(C=C1)NC(=O)OCC2=CC=CC=C2 |

| InChIKey | VJQGPEDURCPBEI-UHFFFAOYSA-N |

Stereochemical Considerations

The cyclopentene ring introduces geometric isomerism, with the double bond at the 2-position influencing reactivity. The Cbz group at the 4-amino position provides steric hindrance, directing regioselectivity in subsequent reactions . X-ray crystallography of analogous compounds, such as ethyl 2-(tert-butoxycarbonylamino)-4-phenylcyclopent-1-enecarboxylate, reveals bond lengths of 1.351–1.594 Å for the cyclopentene ring, underscoring its strain and reactivity .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is synthesized via multi-step protocols involving cyclopentene derivatives. A common approach involves:

-

Amination of Cyclopentene: Introduction of the amino group via nucleophilic substitution or reductive amination.

-

Protection Strategies: Sequential protection of the amine with a Cbz group and the carboxylic acid with a tert-butyl ester.

-

Pd-Catalyzed Functionalization: Heck arylation reactions using Pd(OAc)₂, PPh₃, and Ag₂CO₃ in acetone at 40°C, achieving yields up to 65% .

Table 2: Optimization of Heck Arylation Conditions

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| Pd(OAc)₂, PPh₃, Ag₂CO₃ | 40 | 65 |

| Pd(OAc)₂, dppe, Ag₂CO₃ | 40 | 51 |

Mechanistic Insights

The Heck arylation proceeds via syn addition of palladium to the cyclopentene double bond, followed by β-elimination and double-bond migration. The Cbz group stabilizes intermediates through coordination to Pd, directing phenyl group attachment to C-4 . This contrasts with six-membered cyclohexene analogues, where arylation occurs at C-5, highlighting the role of ring size in regioselectivity .

Applications in Organic Synthesis

Peptide and β-Amino Acid Synthesis

The Cbz group’s mild deprotection (e.g., hydrogenolysis) makes this compound ideal for peptide synthesis. It has been used to prepare alicyclic β-amino acids, which are pivotal in foldamer design and enzyme inhibition . For example, trans-4-aminocyclopent-2-enecarboxylic acid derivatives exhibit conformational rigidity, enhancing binding affinity in drug candidates .

Pharmaceutical Intermediates

The tert-butyl ester enhances solubility in nonpolar solvents, facilitating purification. Recent studies explore its use in synthesizing kinase inhibitors and antiviral agents, though specific applications remain proprietary.

Comparative Analysis with Analogues

Cyclopentene vs. Cyclohexene Derivatives

Cyclopentene-based amino esters exhibit higher strain and reactivity than their cyclohexene counterparts. For instance, phenylation of ethyl cis-2-aminocyclopent-3-enecarboxylate yields C-4-aryl products, whereas cyclohexene derivatives arylate at C-5 .

Role of Protecting Groups

Replacing the tert-butyl ester with ethyl or methyl groups reduces steric bulk but compromises stability under acidic conditions. Similarly, substituting Cbz with Fmoc or Boc alters deprotection kinetics .

Future Directions

-

Catalyst Development: Exploring asymmetric catalysis to access enantiopure derivatives.

-

Biological Screening: Evaluating antimicrobial or anticancer activity of β-amino acid derivatives.

-

Green Chemistry: Optimizing solvent-free or microwave-assisted syntheses to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume